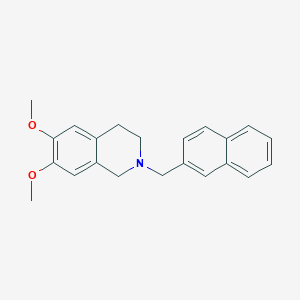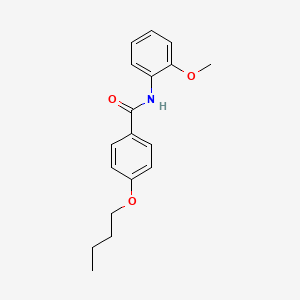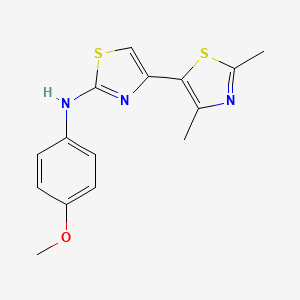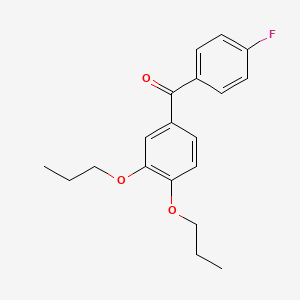
6,7-dimethoxy-2-(naphthalen-2-ylmethyl)-3,4-dihydro-1H-isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-2-(naphthalen-2-ylmethyl)-3,4-dihydro-1H-isoquinoline is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound features a naphthalene moiety attached to the isoquinoline core, which is further substituted with methoxy groups at positions 6 and 7. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
The synthesis of 6,7-dimethoxy-2-(naphthalen-2-ylmethyl)-3,4-dihydro-1H-isoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Naphthalene Moiety: The naphthalene group can be introduced via a Friedel-Crafts alkylation reaction, where the isoquinoline core is reacted with a naphthylmethyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The final step involves the introduction of methoxy groups at positions 6 and 7 of the isoquinoline ring. This can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
6,7-Dimethoxy-2-(naphthalen-2-ylmethyl)-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding tetrahydroisoquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with strong nucleophiles like sodium hydride can replace the methoxy groups with other substituents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6,7-Dimethoxy-2-(naphthalen-2-ylmethyl)-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Material Science: The compound’s properties may be explored for applications in material science, such as the development of organic semiconductors or light-emitting materials.
Mécanisme D'action
The mechanism of action of 6,7-dimethoxy-2-(naphthalen-2-ylmethyl)-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets within biological systems. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it could inhibit the activity of enzymes involved in neurotransmitter synthesis or degradation, thereby influencing neurological functions. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structural features.
Comparaison Avec Des Composés Similaires
6,7-Dimethoxy-2-(naphthalen-2-ylmethyl)-3,4-dihydro-1H-isoquinoline can be compared with other isoquinoline derivatives, such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the naphthalene moiety, making it less bulky and potentially less selective in its biological interactions.
2-(Naphthalen-2-ylmethyl)-3,4-dihydro-1H-isoquinoline: Lacks the methoxy groups, which may affect its solubility and reactivity.
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: Contains a methyl group instead of the naphthalene moiety, altering its steric and electronic properties.
The presence of both the naphthalene moiety and the methoxy groups in this compound contributes to its unique chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
6,7-dimethoxy-2-(naphthalen-2-ylmethyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-24-21-12-19-9-10-23(15-20(19)13-22(21)25-2)14-16-7-8-17-5-3-4-6-18(17)11-16/h3-8,11-13H,9-10,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCLDWQOWBBYNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC4=CC=CC=C4C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(cyclohexylmethyl)-N-[2-(4-isopropoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5068932.png)
![2-hydroxy-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5068935.png)
![5-{4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5068939.png)
![1-[4-(4-bromophenoxy)butyl]-4-methylpiperazine oxalate](/img/structure/B5068946.png)
![N-[(2-methylphenyl)sulfamoyl]-1H-indole-3-carboxamide](/img/structure/B5068947.png)
![1,3-dimethoxy-2-[3-(2-methylphenoxy)propoxy]benzene](/img/structure/B5068957.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(2-phenylethyl)-4-piperidinol](/img/structure/B5068960.png)


![N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5068982.png)
![4-methyl-N-(4-methylbenzyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5068997.png)
![3-[(2E)-2-[(2-Methoxyphenyl)formamido]-3-phenylprop-2-enamido]benzoic acid](/img/structure/B5069005.png)
![N-[(E)-1-(3-bromophenyl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5069021.png)
